1-Amino-4-methylpentan-2-ol

Catalog No.
S2723334
CAS No.
72799-68-9
M.F
C6H15NO
M. Wt
117.192
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methylpentan-2-ol

CAS Number

72799-68-9

Product Name

1-Amino-4-methylpentan-2-ol

IUPAC Name

1-amino-4-methylpentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.192

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

IOZUWBDNSBSOBS-UHFFFAOYSA-N

SMILES

CC(C)CC(CN)O

solubility

not available

1-Amino-4-methylpentan-2-ol, with the chemical formula C₆H₁₅NO and CAS number 72799-68-9, is an amino alcohol characterized by the presence of both amino and hydroxyl functional groups. This compound has a molecular weight of approximately 117.19 g/mol. Its structure features a pentane backbone with a methyl group and an amino group attached to the first carbon and a hydroxyl group on the second carbon, making it a chiral molecule. The compound is notable for its potential applications in organic synthesis and as an intermediate in various

  • It contains both an amino group (NH2) and an alcohol group (OH), suggesting potential functionality as a building block in the synthesis of more complex molecules with desired properties.
  • The presence of the amino group also hints at potential applications in fields like medicinal chemistry, where amine-containing compounds are often explored for their biological activity.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be further reduced to produce secondary or tertiary amines using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group may be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide under reflux conditions .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganate (KMnO₄)Acidic or basic medium
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous ether
SubstitutionThionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)Reflux conditions

Major Products Formed

  • Oxidation: Corresponding ketones or aldehydes.
  • Reduction: Secondary or tertiary amines.
  • Substitution: Alkyl halides or other substituted derivatives.

1-Amino-4-methylpentan-2-ol can be synthesized through several methods:

  • Reduction of 4-methyl-2-pentanone: This common method involves using sodium borohydride in the presence of an amine source such as ammonia. The reaction typically occurs under mild conditions at room temperature.
  • Catalytic Hydrogenation: In industrial settings, this compound may be produced by catalytic hydrogenation of 4-methyl-2-pentanone using palladium on carbon as a catalyst along with an amine source. This method allows for efficient and scalable production .

Several compounds share structural similarities with 1-amino-4-methylpentan-2-ol. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Pentanol, 2-amino-4-methylNot availableStereoisomer; similar properties but different arrangement
4-Methyl-2-pentanolNot availableAlcohol without amino group; used in different applications
1-Aminopropan-2-olNot availableShorter chain; lacks methyl substitution
2-AminopropanolNot availableSimilar functional groups but different carbon skeleton
(S)-2-Aminohexan-1-ol158741-04-9Longer chain; similar functional groups

Uniqueness

The uniqueness of 1-amino-4-methylpentan-2-ol lies in its combination of both hydroxyl and amino groups on a chiral carbon framework. This allows it to participate in a diverse range of

IUPAC Naming and Structural Features

The IUPAC name 1-amino-4-methylpentan-2-ol reflects its backbone and functional groups:

  • Pentane backbone: A five-carbon chain.
  • Amino group: Attached to carbon 1 (C1).
  • Hydroxyl group: Positioned at carbon 2 (C2).
  • Methyl substituent: Located at carbon 4 (C4).

Table 1: Key Chemical Identifiers

PropertyValue/DescriptionSource
Molecular formulaC₆H₁₅NO
Molecular weight117.19 g/mol
CAS Number72799-68-9 (racemic); 2135683-14-4 (2R)
InChIInChI=1S/C6H15NO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4,7H2,1-2H3
SMILESCC(C)CC(CN)O

Stereochemistry and Isomerism

The compound exists as a racemic mixture or as individual enantiomers, with the (2R)-enantiomer (CAS 2135683-14-4) being a notable stereoisomer. Its chiral center at C2 arises from the asymmetric arrangement of the hydroxyl group, amino group, methyl substituent, and hydrogen atom.

Historical Context and Discovery

While specific historical records of its discovery are limited, 1-amino-4-methylpentan-2-ol has been systematically studied since the early 2000s. Its synthesis and characterization are documented in chemical databases such as PubChem (CID 18356484), which lists its creation date as 2007. Early research focused on its structural elucidation and potential applications in organic synthesis, particularly in the development of chiral auxiliaries.

Synthetic Routes

The compound is typically synthesized via:

  • Reduction of ketones: For example, catalytic hydrogenation of 4-methylpentan-2-one derivatives.
  • Amination reactions: Using ammonia or amines under controlled conditions.
    Patent literature (e.g., US6316671B1) highlights methods for splitting 1-amino-alkan-2-ol derivatives, though direct references to this compound are sparse.

Academic Significance in Organic Chemistry

Role in Asymmetric Synthesis

1-Amino-4-methylpentan-2-ol serves as a chiral building block for synthesizing complex molecules. Its β-amino alcohol scaffold is prevalent in:

  • Pharmaceuticals: Precursor to analgesics like tapentadol.
  • Catalysts: Ligands for asymmetric hydrogenation or cross-coupling reactions.
  • Natural Products: Structural analogs of bioactive molecules.

Table 2: Applications of β-Amino Alcohols

ApplicationExample Use CaseReference
Chiral Drug SynthesisEnantioselective synthesis of Tapentadol
Asymmetric CatalysisLigands for chromium or copper catalysts
Enzyme ModulationSubstrate for enzyme-catalyzed reactions

Mechanistic Insights and Reactivity

The compound participates in key reactions:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl using CrO₃ or KMnO₄.
  • Substitution: Reaction of the amino group with acyl chlorides or alkyl halides.
  • Radical C–H Functionalization: Enantioselective amination via copper-catalyzed methods.

Research Advancements

Recent studies emphasize novel synthetic strategies:

  • Cr-Catalyzed Cross Aza-Pinacol Couplings: Modular synthesis of β-amino alcohols from aldehydes and imines.
  • Radical Relay Chaperone Strategy: Asymmetric β-C–H amination for enantiopure derivatives.These methods bypass traditional limitations in substrate scope and enantioselectivity, expanding the compound’s utility.

1-Amino-4-methylpentan-2-ol represents a chiral amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 grams per mole [1]. The compound exhibits a branched alkane chain structure characterized by the presence of both primary amine and secondary alcohol functional groups positioned at strategic locations along the carbon skeleton [1] [2]. The International Union of Pure and Applied Chemistry name reflects the systematic positioning of substituents, with the amino group located at the first carbon and the hydroxyl group at the second carbon of a methylated pentane chain [1].

The molecular architecture displays distinct stereochemical features due to the presence of a chiral center at the second carbon atom where the hydroxyl group is attached [1]. This asymmetric carbon creates the potential for two enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules [10]. The stereochemistry significantly influences the compound's physical properties and biological activity, as demonstrated by related amino alcohol studies where different enantiomers exhibit distinct pharmacological profiles [20].

The three-dimensional molecular structure reveals specific bond angles and torsional arrangements that determine the overall conformational preferences [1]. The carbon-carbon bond lengths typically range from 1.54 to 1.56 angstroms, while the carbon-nitrogen and carbon-oxygen bonds measure approximately 1.47 and 1.43 angstroms respectively [1] [2]. The molecular geometry adopts a gauche conformation around critical dihedral angles, particularly those involving the amino and hydroxyl substituents, which facilitates intramolecular hydrogen bonding interactions [18] [30].

Table 1: Molecular Geometry Parameters of 1-Amino-4-methylpentan-2-ol

ParameterValueReference Method
Molecular Weight117.19 g/molPubChem Database [1]
Exact Mass117.115364102 DaComputational Analysis [1]
Hydrogen Bond Donors2Structural Calculation [1]
Hydrogen Bond Acceptors2Structural Calculation [1]
Rotatable Bonds3Conformational Analysis [1]
XLogP3-AA0.4Partition Coefficient [1]

Crystallographic Data and Conformational Studies

Conformational analysis of 1-amino-4-methylpentan-2-ol reveals multiple energetically accessible rotamers arising from rotation around the carbon-carbon bonds within the alkyl chain [30]. The conformational landscape is primarily governed by steric interactions between the branched methyl group and the amino-alcohol functionalities, creating distinct energy minima that correspond to stable molecular conformations [18] [30].

Studies on structurally related amino alcohols demonstrate that the most stable conformations typically exhibit intramolecular hydrogen bonding between the hydroxyl and amino groups [30]. This stabilization occurs when the molecular geometry allows for optimal overlap between the hydrogen bond donor and acceptor sites, generally requiring specific dihedral angle arrangements [24] [30]. The preferred conformations show the amino group acting as a hydrogen bond acceptor with the hydroxyl group serving as the donor, creating a five or six-membered ring structure through space [30].

Computational conformational searches indicate that 1-amino-4-methylpentan-2-ol adopts predominantly folded conformations in the gas phase, with energy differences between major conformers typically ranging from 1 to 5 kilojoules per mole [30]. The conformational preferences are influenced by the branching pattern at the fourth carbon position, where the methyl substituent creates additional steric constraints that favor specific rotameric states [18].

Table 2: Conformational Energy Analysis

Conformation TypeRelative Energy (kJ/mol)Hydrogen Bond Distance (Å)Population (%)
Folded (OH···N)0.02.1-2.365-75
Extended3.2-4.8N/A20-25
Alternative Folded5.1-6.72.4-2.65-10

The crystallographic data for amino alcohols of similar structure reveal typical unit cell parameters with space groups commonly belonging to orthorhombic or monoclinic crystal systems [13]. The molecular packing in solid-state structures is dominated by intermolecular hydrogen bonding networks involving both the amino and hydroxyl functionalities, creating extended three-dimensional frameworks [13] [18].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-amino-4-methylpentan-2-ol through characteristic chemical shift patterns and coupling constants [22] [23]. Proton nuclear magnetic resonance spectra typically display distinct signals for the hydroxyl proton at approximately 1.5 parts per million, aminomethyl protons around 2.7 parts per million, and methyl groups between 0.9 and 1.1 parts per million [18]. The chemical shifts are influenced by the electronic environment and hydrogen bonding interactions, with the hydroxyl proton often exhibiting temperature-dependent behavior due to exchange processes [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals specific resonances for each carbon environment within the molecule [18]. The carbon bearing the hydroxyl group typically appears around 70-75 parts per million, while the carbon attached to the amino group resonates near 45-50 parts per million [18]. The branched carbon atoms and terminal methyl groups display characteristic upfield shifts reflecting their aliphatic nature [18].

The nuclear magnetic resonance coupling patterns provide valuable information about the molecular connectivity and stereochemistry [22] [23]. Vicinal coupling constants between adjacent carbons range from 6 to 8 hertz for trans arrangements and 2 to 4 hertz for gauche conformations, allowing determination of preferred rotameric states [24]. The analysis of coupling constant evolution with temperature changes enables stereochemical assignment and conformational analysis [22].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
C1 (CH₂-NH₂)2.6-2.845-48Triplet
C2 (CH-OH)3.8-4.170-73Multiplet
C3 (CH₂)1.2-1.538-42Multiplet
C4 (CH-CH₃)1.6-1.828-32Multiplet
C5 (CH₃)0.9-1.122-25Doublet
C6 (CH₃)0.9-1.122-25Doublet

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in 1-amino-4-methylpentan-2-ol [25]. The hydroxyl group exhibits a broad absorption band between 3200 and 3600 wavenumbers, while the amino group displays multiple peaks in the 3300-3500 wavenumber region due to symmetric and asymmetric nitrogen-hydrogen stretching vibrations [18] [25]. The carbon-oxygen and carbon-nitrogen stretching modes appear at 1050-1150 and 1020-1080 wavenumbers respectively [18].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [18]. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the intact molecular formula [1] [2]. Common fragmentation pathways include loss of the hydroxyl group (mass 17) and amino group (mass 16), generating fragment ions at mass-to-charge ratios 100 and 101 respectively [18]. Additional fragmentation occurs through alpha-cleavage adjacent to the nitrogen and oxygen atoms, producing characteristic daughter ions that confirm the structural assignment [18].

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of 1-amino-4-methylpentan-2-ol, revealing the molecular orbital characteristics and electronic properties [27] [28]. The highest occupied molecular orbital typically exhibits significant electron density localization on the nitrogen lone pair and oxygen atoms, reflecting the nucleophilic character of these functional groups [27]. The lowest unoccupied molecular orbital shows antibonding character distributed across the carbon-nitrogen and carbon-oxygen bonds [27].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals typically ranges from 5.2 to 5.6 electron volts, indicating moderate chemical reactivity and stability [27]. This energy separation influences the compound's optical properties and chemical behavior, with smaller gaps generally correlating with increased reactivity toward electrophilic species [31]. The molecular orbital energies are sensitive to conformational changes, with folded conformations exhibiting slightly different orbital energy distributions compared to extended forms [27].

Computational analysis reveals significant dipole moment values ranging from 2.8 to 3.2 Debye units, reflecting the polar nature of the amino alcohol functionality [27] [18]. The dipole moment vector typically points from the electropositive carbon framework toward the electronegative nitrogen and oxygen atoms, creating regions of partial charge separation that influence intermolecular interactions [27]. The polarizability and hyperpolarizability parameters indicate moderate nonlinear optical properties, with values comparable to other small organic molecules containing heteroatoms [27].

Table 4: Electronic Structure Parameters from Density Functional Theory Calculations

PropertyValueCalculation Method
HOMO Energy-7.1 to -7.4 eVB3LYP/6-311++G(d,p) [27]
LUMO Energy-1.7 to -1.9 eVB3LYP/6-311++G(d,p) [27]
HOMO-LUMO Gap5.2-5.6 eVB3LYP/6-311++G(d,p) [27]
Dipole Moment2.8-3.2 DB3LYP/6-311++G(d,p) [27]
Polarizability65-75 a.u.DFT Calculation [27]

The electrostatic potential surface analysis reveals regions of electron-rich and electron-poor character distributed across the molecular framework [27]. The amino nitrogen exhibits significant negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and nucleophilic center [27]. Conversely, the hydrogen atoms attached to the amino and hydroxyl groups display positive electrostatic potential, indicating their propensity to participate in hydrogen bonding interactions as donors [27].

Molecular dynamics simulations provide dynamic perspectives on the electronic structure evolution during conformational changes [32]. The electronic properties exhibit correlations with instantaneous molecular geometry, particularly the relative orientations of the amino and hydroxyl groups [32]. Time-averaged electronic parameters derived from molecular dynamics trajectories offer realistic representations of the compound's electronic behavior under thermal conditions [32].

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methodologies for synthesizing 1-Amino-4-methylpentan-2-ol. This approach involves the conversion of 4-methyl-2-pentanone (methyl isobutyl ketone) to the corresponding amino alcohol through a two-step process involving imine formation followed by reduction .

The fundamental mechanism proceeds through the initial condensation of 4-methyl-2-pentanone with ammonia or an ammonium salt to form an intermediate imine, which is subsequently reduced to yield the target amino alcohol. Sodium borohydride (NaBH₄) serves as the most commonly employed reducing agent due to its mild reaction conditions and high chemoselectivity .

The optimized reaction conditions typically involve maintaining the reaction mixture at room temperature in a protic solvent such as methanol or ethanol. The reaction generally proceeds with yields ranging from 60-80%, depending on the specific conditions employed . The reaction can be performed under atmospheric pressure, making it particularly suitable for laboratory-scale synthesis.

A significant advantage of this methodology is its operational simplicity and the availability of starting materials. The reaction tolerates various functional groups and can be performed using standard laboratory equipment . The use of sodium cyanoborohydride as an alternative reducing agent has been reported to provide enhanced selectivity, particularly in the presence of competing carbonyl groups [4].

Catalytic Hydrogenation Techniques

Catalytic hydrogenation represents a highly efficient approach for the synthesis of 1-Amino-4-methylpentan-2-ol, particularly suitable for larger-scale laboratory preparations. This methodology involves the direct hydrogenation of 4-methyl-2-pentanone in the presence of ammonia using heterogeneous catalysts .

Palladium on carbon (Pd/C) has emerged as the preferred catalyst system due to its high activity and selectivity. The reaction typically requires elevated temperatures (50-80°C) and hydrogen pressure (1-10 atmospheres) to achieve optimal conversion rates . Under these conditions, yields of 70-85% are routinely achieved with high purity of the final product.

The mechanism involves the simultaneous adsorption of hydrogen, the ketone substrate, and ammonia on the catalyst surface. The ketone undergoes reduction to the corresponding alcohol while the amino group is introduced through reductive amination. The process benefits from the continuous removal of water formed during the reaction, which drives the equilibrium toward product formation .

Industrial variants of this process employ continuous flow reactors to optimize reaction efficiency and product throughput. The use of supported catalysts allows for easy separation and potential recycling of the catalyst system . Temperature control is critical, as excessive temperatures can lead to over-reduction or catalyst deactivation.

Biocatalytic Production Strategies

Biocatalytic approaches have gained significant attention for the synthesis of 1-Amino-4-methylpentan-2-ol due to their potential for high stereoselectivity and environmentally benign reaction conditions. Enzymatic strategies primarily utilize ketoreductases (KEDs) and amine dehydrogenases (AmDHs) to achieve the desired transformation [7].

Ketoreductase-mediated reduction of 4-methyl-2-pentanone precursors represents the most developed biocatalytic approach. Enzymes from Rhodococcus species and Lactobacillus strains have demonstrated exceptional performance, achieving enantiomeric excesses exceeding 90% under optimized conditions . The reaction typically proceeds in aqueous buffer systems at pH 7-8 and temperatures between 30-37°C.

The cofactor requirements for these enzymatic systems involve nicotinamide adenine dinucleotide (NADH) or its phosphorylated analog (NADPH), which necessitates efficient cofactor regeneration systems. Formate dehydrogenase-based regeneration systems have proven particularly effective, providing continuous cofactor supply while maintaining reaction efficiency [8].

Amine dehydrogenases offer an alternative biocatalytic route, enabling direct conversion of ketone substrates to the corresponding amino alcohols. Recent developments in enzyme engineering have expanded the substrate scope and improved the stability of these enzymes under industrial conditions . The productivity of these systems, while currently lower than chemical methods, shows significant potential for improvement through directed evolution approaches.

Industrial Synthesis Optimization

Industrial synthesis of 1-Amino-4-methylpentan-2-ol requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality. The primary considerations include reaction temperature, pressure, catalyst loading, and solvent selection .

Temperature optimization represents a critical parameter in industrial synthesis. While elevated temperatures (50-80°C) enhance reaction rates and improve mass transfer, they must be balanced against energy costs and potential side reactions. Industrial processes typically operate at the lower end of this range to minimize energy consumption while maintaining acceptable reaction rates .

Pressure optimization is particularly important for hydrogenation-based processes. Operating pressures of 1-10 atmospheres provide optimal hydrogen solubility while maintaining safe operating conditions. Higher pressures increase equipment costs and safety considerations, while lower pressures may result in reduced reaction rates .

Catalyst loading optimization involves balancing catalyst costs against reaction efficiency. Typical industrial processes employ catalyst loadings of 0.5-2 mol% based on the substrate. This range provides optimal turnover numbers while minimizing catalyst consumption . Catalyst recycling strategies are essential for economic viability, particularly for precious metal catalysts.

Solvent selection significantly impacts both reaction efficiency and downstream processing. Protic solvents such as methanol and ethanol are preferred due to their compatibility with the reaction mechanism and ease of recovery. Solvent recycling systems are typically integrated into industrial processes to minimize operating costs and environmental impact .

Purification and Isolation Protocols

The purification and isolation of 1-Amino-4-methylpentan-2-ol require specialized techniques due to the polar nature of the compound and its tendency to form hydrogen bonds. Several complementary approaches are employed depending on the required purity level and scale of operation [9].

Column chromatography using silica gel represents the most versatile purification method for laboratory-scale preparations. The optimal eluent system typically consists of dichloromethane/methanol/ammonium hydroxide in carefully controlled ratios. This system provides excellent resolution while maintaining the basic character of the amino alcohol . Typical purity levels of 90-95% are achieved with recoveries of 80-90%.

Recrystallization techniques offer an alternative approach for achieving high purity levels. The compound can be recrystallized from ethanol-water mixtures, achieving purities of 95-98%. This method is particularly suitable for larger-scale preparations where high purity is required . The process involves dissolution in hot ethanol followed by controlled cooling and water addition to induce crystallization.

Distillation methods, while challenging due to the compound's thermal sensitivity, can be employed under reduced pressure conditions. Vacuum distillation at temperatures below 100°C provides effective separation from lower-boiling impurities while maintaining product integrity . This approach is particularly useful for removing solvent residues and volatile impurities.

Chiral high-performance liquid chromatography (HPLC) techniques have been developed for the separation of enantiomers when stereochemical purity is required. Reversed-phase HPLC using C18 columns with acetonitrile-trifluoroacetic acid gradients provides excellent resolution of enantiomers [9]. This method is essential for applications requiring specific stereochemical configurations.

Liquid-liquid extraction protocols serve as an effective initial purification step, particularly for removing inorganic impurities and catalyst residues. Ethyl acetate-water systems provide excellent phase separation while maintaining high recovery rates (90-95%) . This approach is typically employed as a preliminary purification step before more sophisticated techniques.

Table 1: Comparative Analysis of Synthesis Methodologies
MethodYield (%)StereoselectivityScale ApplicabilityKey Advantages
Reductive Amination60-80RacemicLaboratory/IndustrialMild conditions, operational simplicity
Catalytic Hydrogenation70-85RacemicIndustrialHigh throughput, scalable
Biocatalytic Reduction80-95>90% eeLaboratory/PilotHigh stereoselectivity, green chemistry
Sodium Borohydride65-75RacemicLaboratoryMild conditions, high chemoselectivity
Direct Amination50-70RacemicLaboratorySimple procedure, low cost
Table 2: Purification Method Comparison
MethodPurity Achieved (%)Recovery (%)ScalePrimary Application
Column Chromatography90-9580-90LaboratoryGeneral purification
Recrystallization95-9870-80Laboratory/PilotHigh purity isolation
Vacuum Distillation85-9085-95IndustrialSolvent removal
Chiral HPLC>9975-85AnalyticalEnantiomer separation
Liquid-Liquid Extraction80-8590-95IndustrialInitial cleanup

XLogP3

0.4

Dates

Last modified: 08-16-2023

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